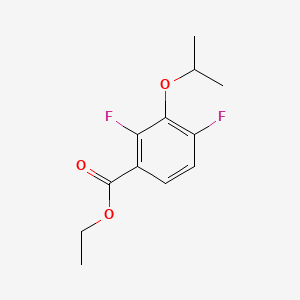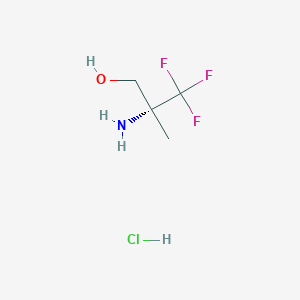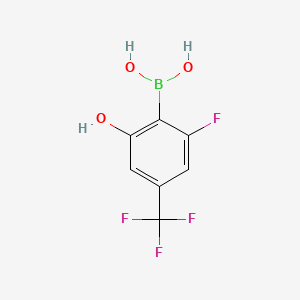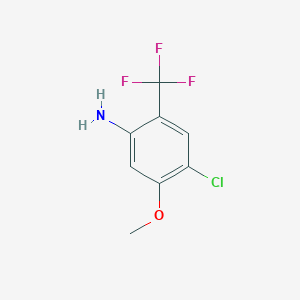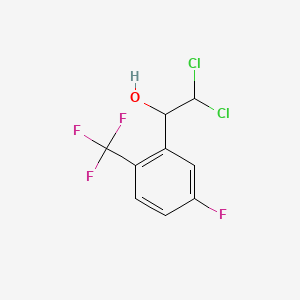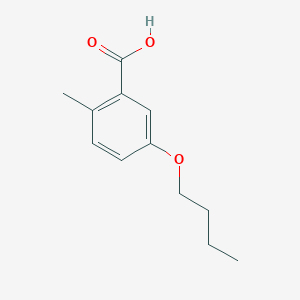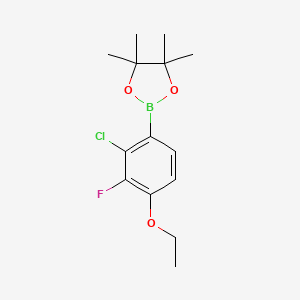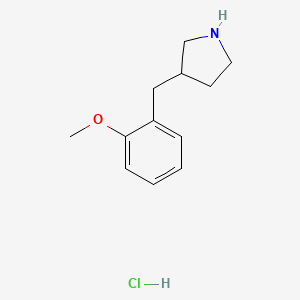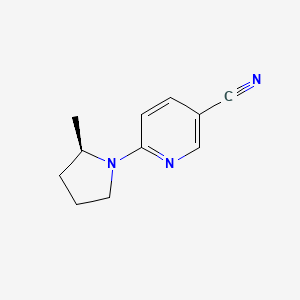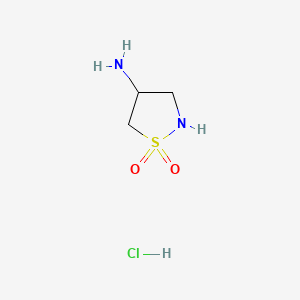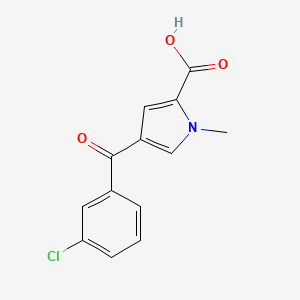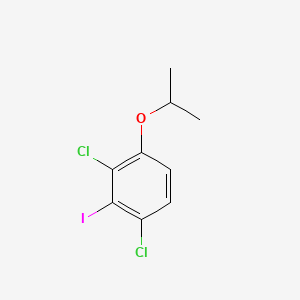
1,3-Dichloro-2-iodo-4-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2-iodo-4-isopropoxybenzene is an organic compound with the molecular formula C9H9Cl2IO. It is a halogenated benzene derivative, characterized by the presence of chlorine, iodine, and isopropoxy groups attached to the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-iodo-4-isopropoxybenzene can be synthesized through a multi-step process involving the halogenation and etherification of a benzene derivative. One common method involves the following steps:
Halogenation: Starting with a suitable benzene derivative, chlorine and iodine atoms are introduced through electrophilic aromatic substitution reactions.
Etherification: The isopropoxy group is introduced via a nucleophilic substitution reaction, typically using isopropyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-iodo-4-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the halogen atoms or the benzene ring.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or electrophiles like bromine.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation or sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated or alkylated benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1,3-Dichloro-2-iodo-4-isopropoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of medicinal compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-iodo-4-isopropoxybenzene depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chlorine and iodine atoms, as well as the electron-donating effect of the isopropoxy group. These effects alter the electron density of the benzene ring, making it more or less reactive towards various reagents.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-isopropoxybenzene: Similar structure but with different positions of the chlorine and iodine atoms.
1,3-Dichloro-4-isopropoxybenzene: Lacks the iodine atom, affecting its reactivity and applications.
1,3-Dichloro-2-iodobenzene: Lacks the isopropoxy group, resulting in different chemical properties.
Uniqueness
1,3-Dichloro-2-iodo-4-isopropoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both chlorine and iodine atoms, along with the isopropoxy group, makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H9Cl2IO |
|---|---|
Molecular Weight |
330.97 g/mol |
IUPAC Name |
1,3-dichloro-2-iodo-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9Cl2IO/c1-5(2)13-7-4-3-6(10)9(12)8(7)11/h3-5H,1-2H3 |
InChI Key |
JFYIMNHUMQZXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)Cl)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


